4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine
Description
4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a triazole ring, and a morpholine ring
Properties
IUPAC Name |
4-[[5-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O2S/c1-2-25-15(11-24-7-9-26-10-8-24)20-23-18(25)28-12-16-21-22-17(27-16)13-3-5-14(19)6-4-13/h3-6H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKIFVKGGXCUKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NN=C(O2)C3=CC=C(C=C3)Cl)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the 1,3,4-oxadiazole ring: This step typically involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction where the oxadiazole ring is functionalized with a chlorophenyl moiety.
Formation of the triazole ring: This step involves the cyclization of an appropriate precursor, often using a thiol-containing reagent to introduce the sulfanyl group.
Attachment of the morpholine ring: The final step involves the alkylation of the triazole intermediate with a morpholine derivative.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions, although these reactions are less common.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity.
Materials Science: The compound’s ability to form stable complexes and its potential electronic properties make it a candidate for materials science research, particularly in the development of novel materials.
Chemical Research: Its complex structure and reactivity make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine would depend on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds to 4-{[5-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}morpholine include other molecules containing oxadiazole, triazole, and morpholine rings. These compounds may share some chemical properties but differ in their specific reactivity and applications. Examples include:
4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}morpholine: Lacks the triazole ring and sulfanyl group.
4-{[5-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl}morpholine: Lacks the oxadiazole ring and sulfanyl group.
4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl-4-ethyl-4H-1,2,4-triazole: Lacks the morpholine ring.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
